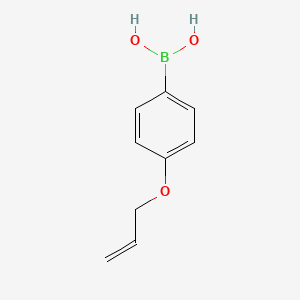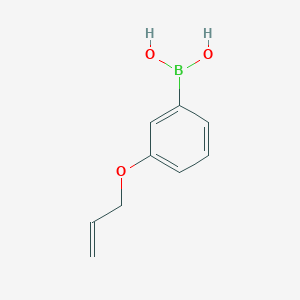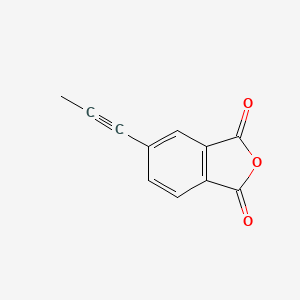
4-(1-丙炔基)邻苯二甲酸酐
描述
4-(1-Propynyl)phthalic anhydride is a versatile chemical compound with the molecular formula C₁₁H₆O₃. It is known for its unique structural features, which include a phthalic anhydride moiety and a propynyl (ethynyl) group. This compound is typically found as a white to yellow to orange powder or crystal and is sensitive to moisture .
科学研究应用
4-(1-Propynyl)phthalic anhydride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used to modify the pharmacokinetic profiles of therapeutic agents, improving solubility, bioavailability, and efficacy.
Material Science: Researchers explore its use in creating novel materials with unique properties, such as exceptional strength, conductivity, or resistance to environmental stressors.
Analytical Chemistry: Derivatives of this compound serve as reagents or standards in various analytical techniques, aiding in the accurate identification and quantification of substances in complex mixtures.
Environmental Science: Its derivatives are investigated for potential use in the detection and removal of pollutants, contributing to more efficient and eco-friendly waste treatment processes.
Agricultural Chemistry: It is explored for creating pesticides and herbicides, with its reactivity allowing for the synthesis of compounds that are selective and potent against various agricultural pests and weeds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Propynyl)phthalic anhydride can be achieved through various methods. One common approach involves the condensation reaction of phthalic anhydride with propargyl alcohol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 4-(1-Propynyl)phthalic anhydride often involves large-scale batch or continuous processes. These methods ensure high yields and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency. The product is then purified through recrystallization or distillation techniques .
化学反应分析
Types of Reactions: 4-(1-Propynyl)phthalic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The presence of the propynyl group allows for cycloaddition reactions, forming cyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base such as pyridine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Amides and Esters: From nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.
Cyclic Compounds: From cycloaddition reactions.
作用机制
The mechanism of action of 4-(1-Propynyl)phthalic anhydride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The propynyl group allows for unique interactions with molecular targets, facilitating cycloaddition reactions and other transformations. These interactions can modify the properties of the compound, making it suitable for diverse applications in medicinal chemistry, material science, and more .
相似化合物的比较
Phthalic Anhydride: Lacks the propynyl group, making it less versatile in certain reactions.
Maleic Anhydride: Contains a different anhydride moiety, leading to different reactivity and applications.
Succinic Anhydride: Another anhydride compound with distinct properties and uses.
Uniqueness: 4-(1-Propynyl)phthalic anhydride stands out due to the presence of the propynyl group, which imparts unique reactivity and allows for a broader range of chemical transformations. This makes it particularly valuable in applications requiring specific modifications to molecular structures .
属性
IUPAC Name |
5-prop-1-ynyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O3/c1-2-3-7-4-5-8-9(6-7)11(13)14-10(8)12/h4-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTIDDCTPLEEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC2=C(C=C1)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301338043 | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240685-26-0 | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301338043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Propynyl)phthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)
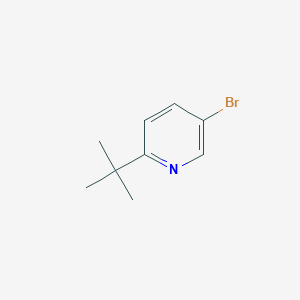
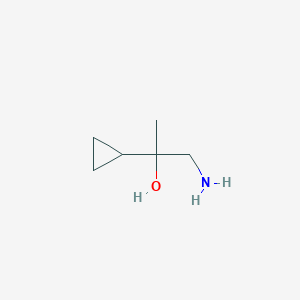

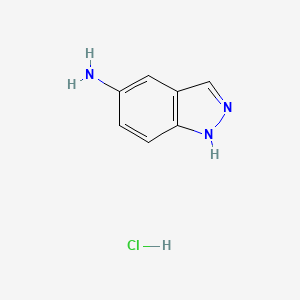
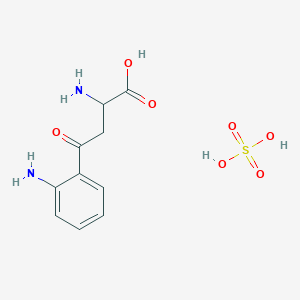

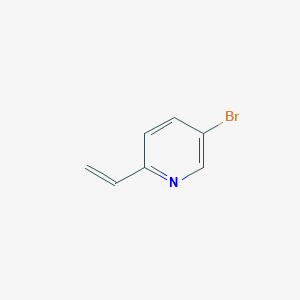
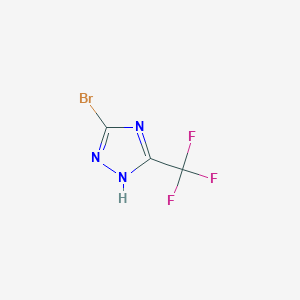

![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)
